Rosmarinate anion

Description

Historical Context and Significance of the Rosmarinate (B7790426) Anion as a Bioactive Metabolite

Rosmarinic acid was first isolated and characterized in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus), from which it derives its name. mdpi.comwikipedia.org For a long time, tannin-like substances in the Lamiaceae family were referred to as "Labiatengerbstoff". mdpi.com Initially considered a secondary metabolite, its role in plant defense and its various biological activities have made it a subject of extensive research. nih.govtandfonline.comresearchgate.net The significance of the rosmarinate anion lies in its diverse and promising biological activities, which have been a major focus of scientific investigation. nih.govtandfonline.comcapes.gov.br

Occurrence and Distribution of the this compound Across Biological Kingdoms

The this compound, in the form of rosmarinic acid, is widely distributed throughout the biological kingdoms, from early land plants to highly evolved species. tandfonline.com

Rosmarinic acid is extensively found in the plant kingdom, having been identified in at least 26 families of terrestrial plants. tandfonline.commdpi.com It is particularly abundant in the Lamiaceae (mint family) and Boraginaceae families. tandfonline.commdpi.comresearchgate.net

Many common culinary herbs are rich sources of rosmarinic acid, including:

Rosemary (Salvia rosmarinus) wikipedia.org

Sage (Salvia officinalis) wikipedia.org

Thyme (Thymus vulgaris) mdpi.com

Spearmint (Mentha spicata) mdpi.com

Lemon balm (Melissa officinalis) researchgate.netmdpi.com

Basil (Ocimum basilicum) wikipedia.orgmdpi.com

Perilla (Perilla frutescens) wikipedia.org

The concentration of rosmarinic acid can vary depending on the plant part and its developmental stage, with aerial parts often accumulating higher amounts. mdpi.com Plant cell cultures have also been developed as an efficient method for producing high yields of rosmarinic acid, sometimes reaching up to 36% of the cell dry weight in Salvia officinalis cultures. nih.govtandfonline.comcapes.gov.brmdpi.com

Table 1: Examples of Terrestrial Plant Species Containing Rosmarinic Acid

| Family | Species | Common Name |

|---|---|---|

| Lamiaceae | Salvia rosmarinus | Rosemary |

| Lamiaceae | Salvia officinalis | Sage |

| Lamiaceae | Melissa officinalis | Lemon Balm |

| Lamiaceae | Ocimum basilicum | Basil |

| Boraginaceae | Heliotropium foertherianum | --- |

| Boraginaceae | Cordia americana | --- |

The presence of the this compound is not limited to higher plants. It has also been identified in other organisms, indicating its ancient evolutionary origins. tandfonline.com

Fungi: Rosmarinic acid has been reported in Aspergillus duricaulis. nih.gov

Hornworts: Species such as Anthoceros agrestis are known to accumulate rosmarinic acid and its derivatives. tandfonline.comwikipedia.orgresearchgate.net Suspension cultures of Anthoceros agrestis can produce significant amounts of rosmarinic acid. researchgate.net

Ferns: Rosmarinic acid has been found in the fern family Blechnaceae. tandfonline.comacs.orgscience.govscience.gov

Presence in Terrestrial Plant Species

Structural Elucidation and Derivatization Patterns of the this compound

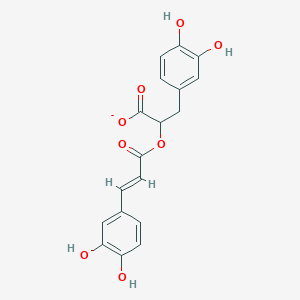

The chemical structure of rosmarinic acid was first determined in 1958. mdpi.com It is an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid. tandfonline.commdpi.com The IUPAC name for rosmarinic acid is (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}propanoic acid. wikipedia.orgnih.gov The this compound is the resulting ion when rosmarinic acid loses a proton from its carboxylic acid group.

Table 2: Structural Details of Rosmarinic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆O₈ |

| Molar Mass | 360.318 g·mol⁻¹ |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}propanoic acid |

Derivatization of the this compound occurs naturally, leading to a variety of related compounds with different chemical properties. These derivatives often involve modifications such as esterification or glycosylation.

Some notable derivatives include:

Rosmarinic acid 3′-O-β-D-glucoside: This glycosylated form has been identified in the hornwort Anthoceros agrestis. wikipedia.orgresearchgate.net

Methyl rosmarinate, Ethyl rosmarinate, and Butyl rosmarinate: These are ester derivatives that have been synthesized and studied for their biological activities. mdpi.comsigmaaldrich.comresearchgate.net

More complex derivatives: Compounds like rabdosiin (B45785) and lithospermic acid B are more complex esters derived from rosmarinic acid. nih.govtandfonline.comcapes.gov.br

Enzymatic modifications, such as using laccase and esterase enzymes, can also be employed to create new derivatives of rosmarinic acid with altered chemical properties. scholaris.ca The structural features of the this compound, particularly its catechol groups, are crucial for its chemical reactivity. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15O8- |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+ |

InChI Key |

DOUMFZQKYFQNTF-ZZXKWVIFSA-M |

SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of the Rosmarinate Anion

Elucidation of the Rosmarinate (B7790426) Anion Biosynthetic Pathway

The biosynthesis of the rosmarinate anion is a well-studied process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways. researchgate.netresearchgate.net These pathways provide the two essential building blocks that are ultimately joined to form the final molecule.

Phenylpropanoid Pathway Precursors and Enzymes

The phenylpropanoid pathway is responsible for synthesizing a wide array of plant secondary metabolites. mdpi.comwikipedia.org In the context of this compound biosynthesis, this pathway provides the caffeoyl moiety. nih.govfrontiersin.org

The key steps and enzymes involved are:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by converting L-phenylalanine into trans-cinnamic acid. researchgate.netmdpi.com PAL represents a critical branch point between primary and secondary metabolism. researchgate.net

Cinnamic Acid 4-Hydroxylase (C4H): Following the initial step, C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce 4-coumaric acid. researchgate.netresearchgate.net

4-Coumarate:CoA Ligase (4CL): The final enzyme in this sequence, 4CL, activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. researchgate.netfrontiersin.org This activated molecule is now ready for condensation with the product of the tyrosine-derived pathway.

| Enzyme | Abbreviation | EC Number | Precursor | Product |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.5 | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamic Acid 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | 4-Coumaric acid | 4-Coumaroyl-CoA |

Tyrosine-Derived Pathway Precursors and Enzymes

Running parallel to the phenylpropanoid pathway, the tyrosine-derived pathway generates the 3,4-dihydroxyphenyllactic acid moiety of the this compound. researchgate.netnih.gov

The enzymatic sequence is as follows:

Tyrosine Aminotransferase (TAT): This enzyme catalyzes the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP). mdpi.comcapes.gov.br TAT is considered a key entry-point enzyme in this pathway. capes.gov.brnih.gov

Hydroxyphenylpyruvate Reductase (HPPR): Subsequently, HPPR reduces pHPP to 4-hydroxyphenyllactate (pHPL) in an NAD(P)H-dependent reaction. mdpi.comnih.gov

| Enzyme | Abbreviation | EC Number | Precursor | Product |

| Tyrosine Aminotransferase | TAT | 2.6.1.5 | L-Tyrosine | 4-Hydroxyphenylpyruvic acid |

| Hydroxyphenylpyruvate Reductase | HPPR | 1.1.1.237 | 4-Hydroxyphenylpyruvic acid | 4-Hydroxyphenyllactate |

Enzymology of this compound Formation

The final steps of this compound biosynthesis involve the condensation of the products from the two pathways and subsequent hydroxylation, catalyzed by specific enzymes.

Rosmarinate synthase (RAS), also known as hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyltransferase, is a pivotal enzyme that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate to form 4-coumaroyl-4'-hydroxyphenyllactic acid. researchgate.netmdpi.com This enzyme has been characterized from various plant species, including Coleus blumei and Melissa officinalis. qmul.ac.uk The gene encoding RAS has been cloned and expressed, revealing that it belongs to the BAHD family of acyltransferases. mdpi.com The reaction catalyzed by rosmarinate synthase is a critical step, as it brings together the two precursor molecules. frontiersin.org

Hydroxyphenylpyruvate reductase (HPPR) plays a crucial role in the tyrosine-derived pathway by converting 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactate. frontiersin.orgnih.gov This enzyme has been shown to be essential for rosmarinic acid biosynthesis. frontiersin.org HPPR exhibits a preference for reducing 4-hydroxyphenylpyruvate but can also act on 3,4-dihydroxyphenylpyruvate. mdpi.comnih.gov The functional characterization of HPPR has confirmed its involvement in providing the hydroxyphenyllactate moiety for the final condensation step. nih.gov

After the initial esterification by rosmarinate synthase, the final maturation of the this compound requires the action of cytochrome P450 monooxygenases. researchgate.net Specifically, a member of the CYP98A family of cytochrome P450 enzymes is responsible for the 3- and 3'-hydroxylation of the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactic acid. researchgate.netnih.gov This hydroxylation step converts the coumaroyl and hydroxyphenyllactate moieties into the corresponding caffeoyl and 3,4-dihydroxyphenyllactyl groups, respectively, to form the final this compound. nih.gov The specific enzyme from Coleus blumei, CYP98A14, has been shown to be specific for the substrates involved in rosmarinic acid biosynthesis. nih.gov

Role of Hydroxyphenylpyruvate Reductase

Genetic Regulation and Transcriptional Control of this compound Biosynthesis

The biosynthesis of the this compound is a complex process, regulated at the genetic level through the expression of specific enzymes. The pathway begins with the amino acids L-phenylalanine and L-tyrosine and involves several enzymatic steps to produce the final compound. researchgate.net Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), tyrosine aminotransferase (TAT), 4-hydroxyphenylpyruvate reductase (HPPR), and rosmarinate synthase (RAS). mdpi.complos.org

The regulation of this pathway is tightly controlled, with the expression of the encoding genes being influenced by developmental cues and environmental stimuli. plos.org For instance, a close correlation has been observed between the expression of the RAS gene and the accumulation of this compound in cell cultures of Melissa officinalis (lemon balm), highlighting the central role of this enzyme in the biosynthetic process. researchgate.net Similar correlations have been noted in the roots of Salvia abrotanoides and S. yangii, suggesting that transcriptional regulation is a key mechanism controlling the rate of this compound synthesis. researchgate.net

Environmental stressors can significantly impact the expression of genes involved in the this compound biosynthetic pathway. nih.gov In Mentha piperita (peppermint), for example, salinity and heat stress have been shown to alter the expression levels of key biosynthetic genes. nih.govnih.gov

Under conditions of salinity (60 mM and 120 mM) at a standard temperature of 25°C, the expression of the C4H gene showed a significant increase after 24 hours. nih.gov Similarly, the HPPR gene expression was also upregulated under these salinity conditions. nih.gov However, the expression of the RAS gene exhibited a decreasing trend over time in response to salinity at 25°C. nih.gov

When the temperature was elevated to 35°C, a significant increase in C4H expression was observed across all treatments compared to 25°C. nih.gov At this higher temperature, salinity stress also led to an initial increase in HPPR gene expression, which then decreased over time. nih.gov Conversely, RAS expression was significantly decreased at 35°C compared to the same treatments at 25°C. nih.gov These findings suggest that environmental stresses trigger a complex regulatory network that modulates the biosynthesis of the this compound, with different genes responding uniquely to specific stress combinations. nih.govnih.gov

**Table 1: Effect of Salinity and Temperature on Gene Expression in *Mentha piperita***

| Gene | Condition | Time (hours) | Change in Expression |

|---|---|---|---|

| C4H | 60 mM Salinity, 25°C | 24 | 4.1-fold increase |

| C4H | 120 mM Salinity, 25°C | 24 | 3.6-fold increase |

| HPPR | 60 mM Salinity, 35°C | 24 | 3.9-fold increase |

| HPPR | 120 mM Salinity, 35°C | 24 | 4.8-fold increase |

| RAS | 60/120 mM Salinity, 25°C | Over time | Decreasing trend |

| RAS | 35°C | Over time | Significant decrease |

Data sourced from a study on Mentha piperita under stress conditions. nih.gov

Rosmarinate synthase (RAS) is a pivotal enzyme that catalyzes the final step in the biosynthesis of the this compound, the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid. researchgate.net Functional characterization of RAS gene families in various plant species has provided valuable insights into their role and regulation.

In Salvia miltiorrhiza, six SmRAS genes have been identified, with SmRAS1 being the first to be functionally characterized. nih.gov Expression profiling revealed that SmRAS1, SmRAS2, and SmRAS4 are predominantly expressed in the roots. nih.gov Further investigation showed that SmRAS2 and SmRAS4 respond significantly to abscisic acid (ABA), gibberellin (GA3), and methyl jasmonate (MeJA) treatments, while SmRAS1 responds notably to GA3 and MeJA. nih.gov Overexpression of SmRAS1 or SmRAS4 led to increased levels of this compound and salvianolic acid B, whereas RNA interference resulted in a decrease in these compounds. nih.gov Interestingly, manipulation of SmRAS2 expression did not significantly alter the levels of these compounds, suggesting a complex regulatory network with distinct roles for different RAS family members. nih.gov

Gene Expression Profiling under Environmental Perturbations

Evolutionary Trajectories of this compound Biosynthetic Pathways

The sporadic distribution of the this compound across distantly related plant lineages, including hornworts, ferns, and various flowering plants, raises questions about the evolutionary origins of its biosynthetic pathway. nih.govresearchgate.net Evidence suggests that the pathway may have evolved independently multiple times throughout the history of land plants. mit.edu

The biosynthesis of this compound shares common precursors and enzymatic reaction types with the biosynthesis of other phenolic esters like chlorogenic acid. science.govnih.gov Both pathways utilize a hydroxycinnamoyl-CoA derivative from the general phenylpropanoid pathway and involve a transferase from the BAHD acyltransferase family and a cytochrome P450 monooxygenase from the CYP98A family. nih.gov This suggests that the genetic machinery for this compound biosynthesis may have been recruited from pre-existing pathways. nih.gov

A compelling case for the independent evolution of this compound biosynthesis comes from comparative studies of the Lamiaceae and Boraginaceae families, which are closely related within the Lamiids clade. researchgate.netmit.edunih.gov Research on Phacelia campanularia (Boraginaceae) has revealed a biosynthetic pathway for this compound that involves a BAHD acyltransferase and two cytochrome P450 hydroxylases. researchgate.netmit.edu

Phylogenetic and structure-function analyses of these enzymes from P. campanularia and their comparison with the known enzymes from Coleus blumei (Lamiaceae) strongly indicate that the biosynthetic pathways in these two families evolved independently. researchgate.netmit.edunih.gov This represents a clear example of convergent evolution, where unrelated plant lineages have independently developed the capacity to produce the same specialized metabolite. researchgate.netmit.edu This independent evolution highlights the adaptive significance of the this compound, likely as a chemical defense against biotic and abiotic stresses. nih.govnih.gov

Biotechnological Production and Metabolic Engineering of the this compound

The diverse biological activities of the this compound have spurred interest in its large-scale production through biotechnological methods. nih.gov Metabolic engineering of both plant cells and microorganisms offers a promising avenue to enhance yields and create sustainable production platforms. researchgate.netnih.gov

Strategies for metabolic engineering often focus on overexpressing key rate-limiting enzymes in the biosynthetic pathway. researchgate.net For example, the overexpression of genes such as PAL and TAT has been shown to increase the production of this compound in different plant systems. researchgate.net In Salvia miltiorrhiza hairy root cultures, the overexpression of single genes like c4h, tat, and hppr, or the co-expression of tat and hppr, significantly elevated the production of this compound and its derivative, lithospermic acid B. plos.org

Furthermore, the heterologous production of this compound has been achieved in the yeast Saccharomyces cerevisiae. nih.gov By expressing biosynthetic enzymes from plants, optimizing enzyme variants, increasing gene copy numbers, and improving precursor supply, researchers were able to produce this compound in engineered yeast, demonstrating the potential for developing a microbial fermentation process for this valuable compound. nih.gov

Plant cell and hairy root cultures are well-established systems for the in vitro production of secondary metabolites, including the this compound. researchgate.netnih.gov These systems offer several advantages over whole plant cultivation, such as controlled production environments and the potential for much higher yields. academicjournals.orgresearchgate.net Plant cell cultures of species like Coleus blumei and Salvia officinalis have been reported to accumulate this compound in amounts significantly exceeding those found in the parent plants. academicjournals.orgresearchgate.net

Hairy root cultures, induced by transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are particularly attractive due to their genetic stability, rapid growth in hormone-free media, and high biosynthetic capacity. mdpi.comresearchgate.netfrontiersin.org These cultures often produce secondary metabolites at levels comparable to or even greater than the intact plant. researchgate.net

Table 2: this compound Production in Various Hairy Root Culture Systems

| Plant Species | Culture Condition | This compound Yield | Reference |

|---|---|---|---|

| Perovskia atriplicifolia | Optimized Gamborg (B5) medium | 40.8 mg/g DW | mdpi.com |

| Salvia bulleyana | Elicitation with Yeast Extract (YE) | ~29 mg/g DW | mdpi.com |

| Salvia viridis | - | 10.9–35.6 mg/g DW | mdpi.com |

| Dracocephalum kotschyi | Elicitation with Fe3O4 nanoparticles | 1.2 mg/g FW | researchgate.net |

DW = Dry Weight, FW = Fresh Weight

The productivity of these culture systems can be further enhanced through various strategies, including the selection of high-yielding cell lines, optimization of culture media and conditions, and the use of elicitors. mdpi.comresearchgate.net Elicitors, which are stress-inducing agents, can trigger defense responses in plant cells, leading to an increased accumulation of secondary metabolites. mdpi.com For instance, methyl jasmonate and yeast extract have been successfully used to boost this compound production in various hairy root cultures. researchgate.netmdpi.com

Microbial Cell Factories for Heterologous this compound Production

The limitations of producing this compound through plant extraction or chemical synthesis, such as low yield and complex processes, have spurred interest in microbial fermentation as a more sustainable and efficient alternative. nih.govacs.org Microbial hosts like Saccharomyces cerevisiae and Escherichia coli are well-suited for large-scale fermentation and can be genetically engineered to produce plant-derived metabolites. nih.govacs.org

Saccharomyces cerevisiae as an Engineered Host

Saccharomyces cerevisiae, or baker's yeast, is a promising microbial factory for the heterologous production of the this compound. nih.govacs.org Its well-understood genetics and suitability for industrial-scale fermentation make it an attractive chassis for metabolic engineering. nih.gov Researchers have successfully engineered S. cerevisiae to produce this compound by introducing biosynthetic genes from plants. nih.govacs.org

One approach involved constructing a heterologous pathway for this compound production from L-tyrosine by introducing a suite of genes. nih.govacs.org These included 4-coumaryl-CoA ligase from Arabidopsis thaliana (At4CL1), tyrosine ammonia (B1221849) lyase from Flavobacterium johnsoniae (FjTAL), and rosmarinic acid synthase from both Perilla scutellarioides (CbRAS) and Melissa officinalis (MoRAS). nih.govacs.org To complete the pathway, genes for tyrosine aminotransferase (from P. scutellarioides or Rattus norvegus), hydroxyphenylpyruvate reductase from P. scutellarioides (CbHPPR), and a 4-hydroxyphenylacetate (B1229458) 3-monooxygenase complex from E. coli were also integrated into the yeast genome. nih.govacs.org

Initial engineered strains produced 2.95 ± 0.08 mg/L of this compound from glucose in a mineral medium. nih.govacs.org Through further optimization, including increasing the copy number of the biosynthetic genes, the titer was increased to 5.93 ± 0.06 mg/L. nih.govacs.org This demonstrates the feasibility of using engineered S. cerevisiae for the fermentative production of the this compound. nih.govacs.org

Table 1: Key Enzymes in Engineered S. cerevisiae for this compound Production

| Enzyme | Source Organism | Abbreviation |

|---|---|---|

| 4-coumaryl-CoA ligase | Arabidopsis thaliana | At4CL1 |

| Tyrosine ammonia lyase | Flavobacterium johnsoniae | FjTAL |

| Tyrosine aminotransferase | Perilla scutellarioides | CbTAT |

| Tyrosine aminotransferase | Rattus norvegus | RnTAT |

| Hydroxyphenylpyruvate reductase | Perilla scutellarioides | CbHPPR |

| Rosmarinic acid synthase | Perilla scutellarioides | CbRAS |

| Rosmarinic acid synthase | Melissa officinalis | MoRAS |

| 4-hydroxyphenylacetate 3-monooxygenase complex B | Escherichia coli | EchpaB |

| 4-hydroxyphenylacetate 3-monooxygenase complex C | Escherichia coli | EchpaC |

This table is generated based on data from multiple sources. nih.govacs.org

Escherichia coli Strain Engineering for Precursor Supply and this compound Biosynthesis

Escherichia coli has also been successfully engineered to produce the this compound. A key strategy involves constructing an artificial pathway for the synthesis of 3,4-dihydroxyphenyllactic acid and feeding caffeic acid as a precursor. nih.govresearchgate.net

In one study, genes encoding rosmarinic acid synthase from Coleus blumei, 4-coumarate:CoA ligase from Arabidopsis thaliana, 4-hydroxyphenyllactate 3-hydroxylase from E. coli, and D-lactate dehydrogenase from Lactobacillus pentosus were overexpressed in an L-tyrosine over-producing E. coli strain. nih.govresearchgate.net This engineered strain achieved a this compound yield of approximately 130 mg/L. nih.govresearchgate.net Interestingly, this work also resulted in the production of a new intermediate, caffeoyl-phenyllactate, at a concentration of about 55 mg/L. nih.govresearchgate.net

Another approach involved co-culturing three different engineered E. coli strains, which led to a production of 172 mg/L of the this compound in a complex medium. nih.gov An optimized E. coli strain was also reported to produce 0.65 ± 0.11 mg/L of this compound from glycerol. nih.govacs.org

Strategies for Enhancing this compound Yields

Several strategies have been employed to increase the production of the this compound in both microbial and plant cell cultures. These include the overexpression of rate-limiting enzymes, precursor feeding, and the use of elicitors.

Overexpression of Rate-Limiting Enzymes

Phenylalanine ammonia-lyase (PAL) and tyrosine aminotransferase (TAT) are well-known enzymes in the this compound biosynthetic pathway, and their overexpression has been shown to increase its production in various plants. researchgate.net Similarly, in hairy root cultures of Salvia miltiorrhiza, the overexpression of cinnamic acid 4-hydroxylase (c4h), tyrosine aminotransferase (tat), and 4-hydroxyphenylpyruvate reductase (hppr) led to elevated production of the this compound. researchgate.net

In engineered S. cerevisiae, a limitation in the activity of hydroxyphenylpyruvate reductase (HPPR), rosmarinic acid synthase (RAS), and a cytochrome P450 enzyme (CYP98A14) was observed. nih.govacs.org Integrating a second copy of the genes for HPPR, RAS, and CYP98A14-CPR resulted in a 164% increase in the this compound titer, reaching 5.93 ± 0.06 mg/L. nih.govacs.org

Table 2: Impact of Enzyme Overexpression on this compound Production

| Organism | Overexpressed Enzyme(s) | Production Increase |

|---|---|---|

| Salvia miltiorrhiza (hairy roots) | Cinnamic acid 4-hydroxylase (c4h) | Elevated production |

| Salvia miltiorrhiza (hairy roots) | Tyrosine aminotransferase (tat) | Elevated production |

| Salvia miltiorrhiza (hairy roots) | 4-hydroxyphenylpyruvate reductase (hppr) | Elevated production |

| Saccharomyces cerevisiae | HPPR, RAS, CYP98A14-CPR (second copy) | 164% increase |

This table is generated based on data from multiple sources. nih.govacs.orgresearchgate.net

Precursor Feeding and Optimization

Supplying the culture medium with precursors of the biosynthetic pathway is another effective strategy to boost the yield of the target compound. The biosynthesis of the this compound begins with the amino acids L-phenylalanine and L-tyrosine. nih.gov

In a study with Solenostemon scutellarioides cell cultures, feeding with L-phenylalanine (100 mg/L) and L-tyrosine (400 mg/L) resulted in approximately 1.5-fold and 2.1-fold increases in this compound accumulation, respectively, within 48 hours. nih.gov A synergistic effect was observed when both precursors were supplied together (100 mg/L L-phenylalanine and 400 mg/L L-tyrosine), leading to a 3.1-fold enhancement in biosynthesis within 48 hours. nih.gov The feeding of these precursors also upregulated the activity of key biosynthetic enzymes, including phenylalanine ammonia-lyase, tyrosine aminotransferase, hydroxyphenylpyruvate reductase, and rosmarinic acid synthase. nih.gov

In engineered E. coli, feeding the precursor caffeic acid was a key part of the strategy that achieved a production titer of 130 mg/L of this compound. nih.gov

Elicitation Strategies in Cell Cultures

Elicitation involves the addition of small amounts of substances (elicitors) to a cell culture to induce a defense response, which often includes the increased production of secondary metabolites. nih.govmdpi.com This has proven to be an effective strategy for enhancing this compound production in plant cell cultures. mdpi.com

Various elicitors, including yeast extract, methyl jasmonate (MeJA), and coronatine (B1215496), have been shown to be effective. mdpi.com For instance, in cell suspensions of Satureja khuzistanica, MeJA and coronatine significantly improved the production of the this compound. In hairy root cultures of Salvia bulleyana, MeJA was the most effective elicitor, with a three-day treatment at 100 µM resulting in an almost 100% improvement in phenolic production compared to control cultures. mdpi.com

Table 3: Examples of Elicitation on this compound Production

| Plant Culture | Elicitor | Effect on this compound Production |

|---|---|---|

| Satureja khuzistanica cell suspension | Methyl Jasmonate (MeJA) | Significant improvement |

| Satureja khuzistanica cell suspension | Coronatine | Significant improvement |

| Salvia bulleyana hairy roots | Methyl Jasmonate (MeJA) | ~100% improvement |

This table is generated based on data from multiple sources. mdpi.com

Molecular Mechanisms and Cellular Interactions of the Rosmarinate Anion

Fundamental Mechanisms of Radical Scavenging by the Rosmarinate (B7790426) Anion

The direct antioxidant activity of the rosmarinate anion involves its ability to neutralize reactive free radicals. researchgate.netnih.gov This is accomplished through several distinct chemical pathways, with their relative importance depending on factors such as the nature of the radical and the surrounding solvent environment. rsc.orgmdpi.com Computational studies have investigated four primary mechanisms: Hydrogen Atom Transfer (HAT), Proton Loss (PL), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). researchgate.netrsc.orgrsc.org Among these, the HAT mechanism is generally considered the most significant for the this compound. researchgate.netrsc.org

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant's hydroxyl group to a free radical, effectively neutralizing the radical. mdpi.comni.ac.rs This process is characterized by the homolytic rupture of an O-H bond. mdpi.com For the this compound, HAT is considered the decisive and most favorable radical scavenging pathway in both aqueous and lipid-mimicking environments. researchgate.netrsc.org

| Radical Species | Overall Rate Coefficient (kapp) |

|---|---|

| Hydroperoxyl (HOO•) | 1.84 × 10³ M⁻¹ s⁻¹ researchgate.netrsc.orgrsc.org |

| Methylperoxyl (CH₃OO•) | 4.49 × 10³ M⁻¹ s⁻¹ researchgate.netrsc.orgrsc.org |

The Proton Loss (PL) mechanism, also known as Sequential Proton-Loss Electron-Transfer (SPLET) when it is the first step of a two-step process, involves the initial deprotonation of the antioxidant to form an anion. mdpi.com This is followed by the transfer of an electron to the free radical. This pathway is highly dependent on the solvent, as it can only occur in ionizing solvents. mdpi.com

For the this compound, which already exists as an anion in physiological pH, further proton loss is generally unfavorable. rsc.org Theoretical calculations show that PL reactions with both hydroperoxyl (HOO•) and methylperoxyl (CH₃OO•) radicals have large, positive Gibbs free energy (ΔrG⁰) values, indicating they are not spontaneous. rsc.org For instance, the lowest ΔrG⁰ value for a PL reaction with the HOO• radical in water was found to be 44.4 kcal mol⁻¹, significantly higher than that of the HAT mechanism. rsc.org Therefore, the PL mechanism is not considered a significant contributor to the radical scavenging activity of the this compound. researchgate.netrsc.org

In the Single Electron Transfer (SET) mechanism, the antioxidant donates a single electron to the free radical, resulting in the formation of an antioxidant radical cation and a radical anion. mdpi.comrsc.org The newly formed species are generally more stable and less reactive than the original radical. mdpi.com The feasibility of this process is influenced by factors such as the ionization potential of the antioxidant and the electron affinity of the radical. mdpi.comsioc-journal.cn

While the SET pathway is a recognized antioxidant mechanism, it is not the primary route for the this compound's activity. researchgate.netrsc.org The Gibbs free energy for SET reactions is generally higher than for HAT, making it a less favorable pathway. rsc.org The solvent plays a crucial role; polar solvents like water are more conducive to SET than non-polar environments. rsc.orguni-regensburg.de However, even in water, the HAT and Radical Adduct Formation (RAF) reactions are kinetically more favorable for the this compound than the SET process. rsc.org

The Radical Adduct Formation (RAF) mechanism involves the direct addition of the antioxidant molecule to the free radical, forming a stable, non-radical adduct. mdpi.com This pathway can compete with the HAT mechanism, depending on the chemical structure of the antioxidant and the radical. rsc.org

For the this compound, RAF reactions are considered thermodynamically and kinetically favorable, competing with the dominant HAT pathway. rsc.orgrsc.org Optimized structures of the transition states for RAF reactions between the this compound and both HOO• and CH₃OO• radicals have been calculated, confirming its viability. researchgate.netresearchgate.net Along with HAT, RAF is considered a more likely scavenging route for the this compound than PL and SET mechanisms. rsc.org

Single Electron Transfer (SET) Processes

Chelation of Metal Ions by the this compound

Beyond direct radical scavenging, the this compound exerts indirect antioxidant effects by chelating transition metal ions, particularly iron. researchgate.netrsc.orgrsc.org By binding to metal ions like iron(II) and iron(III), the this compound can prevent them from participating in pro-oxidant reactions, such as the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH). rsc.orgrsc.orgmdpi.com

The this compound can effectively form stable complexes with both ferrous ([Fe(II)(H₂O)₆]²⁺) and ferric ([Fe(III)(H₂O)₆]³⁺) ions in aqueous environments. researchgate.netrsc.orgrsc.orgnih.gov This chelation process is thermodynamically favorable and spontaneous, characterized by large negative Gibbs free energy (ΔrG⁰) values and high formation constants (Kf). researchgate.netrsc.org

| Metal Ion | Interaction Characteristic | Favorable Binding Sites |

|---|---|---|

| Ferrous Ion (Fe(II)) | Favorable and spontaneous chelation researchgate.netrsc.orgrsc.org | O5, site-1, site-2 researchgate.netrsc.orgrsc.org |

| Ferric Ion (Fe(III)) | Favorable and spontaneous chelation researchgate.netrsc.orgrsc.org | O5, site-1, site-2 researchgate.netrsc.orgrsc.org |

Complex Formation and Stability

The this compound demonstrates a significant capacity for forming stable complexes with various metal ions, a characteristic rooted in its molecular structure which allows it to act as a chelating agent. This interaction is thermodynamically favorable and plays a crucial role in its biochemical activities. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the chelate effect.

Theoretical studies using density functional theory (DFT) have provided insights into the complexation of the rosmarinate mono-anion (RA⁻) with aqueous iron ions, specifically [Fe(II)(H₂O)₆]²⁺ and [Fe(III)(H₂O)₆]³⁺. researchgate.netrsc.org The formation of these complexes is a spontaneous and favorable process, characterized by large negative Gibbs free energy values (ΔrG⁰). researchgate.net The this compound can coordinate with the metal ion in both monodentate and bidentate fashions, with the catechol moiety being a primary site of interaction. rsc.orgresearchgate.net Bidentate chelation, where two donor atoms from the ligand bind to the central metal ion, results in the formation of a ring structure. This "chelate effect" significantly enhances the thermodynamic stability of the complex compared to coordination with non-chelating ligands. shodhsagar.com The formation of five- or six-membered rings is particularly favorable, contributing to the high stability constants observed for these complexes. shodhsagar.com

Table 1: Factors Influencing the Stability of this compound-Metal Complexes

| Factor | Description | Impact on Stability | Source |

|---|---|---|---|

| Chelate Effect | The formation of a ring structure by a bidentate or polydentate ligand binding to a central metal ion. | Significantly increases the thermodynamic stability of the complex compared to monodentate ligands. | shodhsagar.com |

| Thermodynamics | The spontaneity of the complex formation reaction, measured by Gibbs free energy (ΔG). | Large negative ΔG values indicate a more favorable and stable complex formation. | researchgate.netshodhsagar.com |

| Ligand Charge | The anionic nature of the rosmarinate allows for strong electrostatic interaction with cationic metal ions. | Higher ligand charge generally leads to the formation of a stronger, more stable bond. | shodhsagar.com |

| Metal Ion | The nature of the metal ion (e.g., charge, size, class). | The this compound forms stable complexes with pro-oxidant metals like Fe(II) and Fe(III). | researchgate.netresearchgate.net |

Interactions of the this compound with Biomacromolecules

Protein Binding and Conformational Changes (e.g., Bovine Serum Albumin)

The this compound readily interacts with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which are major transport proteins in the bloodstream. This interaction primarily involves the formation of a non-covalent, ground-state complex. nih.gov Spectroscopic studies have revealed that the binding of the this compound to BSA leads to the quenching of the protein's intrinsic fluorescence, which is a key indicator of complex formation. nih.gov

The binding is characterized by a high affinity, with a binding constant (K) for the BSA-rosmarinate complex calculated to be 4.18 × 10⁴ L·mol⁻¹ at 298 K. nih.gov Thermodynamic analysis indicates that the binding process is driven primarily by hydrophobic forces and hydrogen bonding. nih.gov Site marker competition experiments have identified that the this compound preferentially binds to Sudlow's site I, a major drug-binding pocket located in subdomain IIA of the albumin. nih.govresearchgate.net The distance between the bound this compound and the tryptophan residue (Trp-212) in BSA has been estimated to be 3.12 nm, based on Förster's theory of non-radiation energy transfer. nih.gov

Crucially, this binding event induces conformational changes in the secondary structure of the albumin protein. nih.govresearchgate.net Techniques such as circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy have confirmed these structural alterations. nih.gov The changes in the protein's conformation can affect its physiological functions and the way it interacts with other molecules. Transferred Nuclear Overhauser Effect (tr-NOE) experiments have further elucidated the specific conformation that the this compound adopts when it is in the bound state within the protein's binding pocket. nih.gov

Table 2: Binding and Conformational Data for this compound Interaction with Serum Albumin

| Parameter | Finding | Technique(s) Used | Source(s) |

|---|---|---|---|

| Binding Mechanism | Formation of a ground-state complex; static quenching is the major component. | Fluorescence Spectroscopy | nih.govresearchgate.net |

| Binding Constant (K) | 4.18 × 10⁴ L·mol⁻¹ (for BSA at 298 K) | Fluorescence Spectroscopy | nih.gov |

| Number of Binding Sites (n) | Approximately 1 | Fluorescence Spectroscopy | nih.gov |

| Primary Binding Location | Sudlow's Site I (Subdomain IIA) | Site Marker Competitive Experiments | nih.govresearchgate.net |

| Driving Forces | Hydrophobic interactions and hydrogen bonds | Thermodynamic Analysis | nih.gov |

| Conformational Changes | Alterations in the secondary structure (α-helix, β-sheet content) of the protein are observed. | Circular Dichroism (CD), FT-IR Spectroscopy, UV-vis Absorption | nih.govresearchgate.net |

| Bound Ligand Conformation | The specific geometry of the anion in the bound state has been determined. | Transferred NOE (tr-NOESY) | nih.gov |

Interaction with Lipids and Membrane Systems

The interaction of the this compound with lipids and membrane systems is governed by physicochemical principles, particularly electrostatic forces. As an anion, it can interact with the charged headgroups of phospholipids (B1166683) that constitute biological membranes. The outer leaflet of bacterial membranes is rich in anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin, making them potential targets for interaction. mdpi.com In contrast, in eukaryotic cells, anionic lipids like phosphatidylserine (B164497) (PS) are typically located on the inner leaflet of the plasma membrane. nih.gov

Studies using model membrane systems, such as Langmuir monolayers, have provided insights into these interactions. Research on similar phenolic anions has shown that they can interact with both zwitterionic (e.g., dipalmitoylphosphatidylethanolamine, DPPE) and anionic (e.g., dipalmitoylphosphatidylglycerol, DPPG) phospholipid monolayers. mdpi.com These interactions can lead to changes in the physical state of the membrane, such as altering the packing of lipid molecules and modifying the elasticity of the monolayer. mdpi.com For instance, electrostatic interactions between phenolate (B1203915) anions and the positively charged amino group of DPPE can draw lipid molecules closer, increasing lipid packing. mdpi.com Conversely, electrostatic repulsion between the anion and the negatively charged headgroups of anionic lipids can expand the monolayer and decrease lipid packing. mdpi.com

Molecular dynamics simulations studying the behavior of other anions, like the superoxide (B77818) anion (·O₂⁻), near phospholipid bilayers show that a negatively charged membrane surface can create a repulsive effect, decreasing the concentration of the anion near the membrane. mdpi.com However, the complexity of a biological membrane, including the presence of different lipid species and embedded proteins, creates a varied landscape for potential interactions. The ability of the this compound to modulate membrane properties through these interactions could influence the function of membrane-bound proteins and signaling complexes.

Modulation of Cellular Signaling Pathways by the this compound (Non-Clinical Focus)

Influences on Oxidative Stress Responses

The this compound modulates cellular responses to oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism but can cause damage to lipids, proteins, and DNA at high concentrations. nih.gov However, at lower, physiological levels, ROS act as critical signaling molecules in a process known as redox signaling. nih.govnih.gov

A primary mechanism by which the this compound influences oxidative stress is through its metal-chelating activity. researchgate.netresearchgate.net It forms stable complexes with transition metals like iron and copper. researchgate.net This is significant because these free metal ions can catalyze the formation of the highly destructive hydroxyl radical (·OH) from less reactive ROS like H₂O₂ via the Fenton reaction. By sequestering these ions, the this compound effectively prevents this catalytic cycle, thereby reducing the burden of the most damaging ROS. researchgate.netresearchgate.net

Cellular defense against oxidative stress involves the activation of specific signaling pathways that lead to the expression of antioxidant genes. Key transcription factors in this response include Nuclear factor erythroid 2-related factor 2 (Nrf2) and Activator protein-1 (AP-1). researchgate.netmdpi.com ROS can activate these pathways, for example, by oxidizing specific cysteine residues on the Nrf2 inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes. mdpi.com By modulating the cellular redox environment through its direct antioxidant and metal-chelating properties, the this compound can influence the activation state of these protective signaling cascades.

Regulatory Effects on Inflammatory Signaling at the Cellular Level (e.g., NF-κB Pathway)

The this compound exerts significant regulatory effects on inflammatory signaling pathways at the cellular level, most notably through its modulation of the Nuclear Factor-kappa B (NF-κB) cascade. nih.gov NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.govbibliotekanauki.pl

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

Research demonstrates that the this compound can interrupt this pathway at multiple key points. It has been shown to inhibit the activity of the IKK complex, thereby preventing the initial phosphorylation of IκBα. nih.gov It also suppresses the phosphorylation of the p65 subunit of NF-κB and IκB-α itself. mdpi.comnih.gov This action stabilizes the NF-κB/IκBα complex in the cytoplasm and effectively suppresses the translocation of the active p65 subunit to the nucleus. nih.gov Furthermore, studies indicate that the this compound can down-regulate upstream components of the pathway, such as Toll-like receptor 4 (TLR4) and its associated signaling factors (MyD88, TRAF6), further dampening the inflammatory response. nih.gov By inhibiting the MAPK/NF-κB signaling cascade, the this compound leads to a marked reduction in the production of pro-inflammatory mediators. researchgate.net

Table 3: Molecular Targets of the this compound within the NF-κB Signaling Pathway

| Molecular Target | Effect of this compound | Consequence | Source(s) |

|---|---|---|---|

| Toll-like Receptor 4 (TLR4) | Dose-dependently decreases TLR4 level. | Interdicts inflammatory response at the receptor level. | nih.gov |

| IκB Kinase (IKK) | Inhibits kinase activity. | Prevents the phosphorylation and subsequent degradation of IκBα. | nih.gov |

| IκBα | Inhibits phosphorylation. | Prevents degradation, keeping NF-κB sequestered in the cytoplasm. | mdpi.comnih.gov |

| NF-κB (p65 subunit) | Inhibits phosphorylation and nuclear translocation. | Prevents binding to DNA and transcription of pro-inflammatory genes. | nih.gov |

| Downstream Gene Products | Decreases expression of IL-1β, IL-6, TNF-α, iNOS. | Reduces the overall cellular inflammatory response. | nih.govresearchgate.net |

Pro-oxidant Considerations of the this compound under Specific Biochemical Conditions

While the this compound is predominantly recognized for its antioxidant properties, under certain biochemical circumstances, it can exhibit pro-oxidant activity. This paradoxical behavior is largely dependent on the surrounding chemical environment, particularly the presence of transition metal ions.

Context-Dependent Redox Behavior

The redox behavior of the this compound is not absolute and can be influenced by various factors, leading to either antioxidant or pro-oxidant outcomes. A significant factor in this context-dependent activity is the presence of transition metals like iron and copper. nih.govnih.gov Rosmarinic acid and its constituent, caffeic acid, have been shown to produce reactive oxygen species (ROS) in the presence of these metals. nih.govsfu-kras.ru

The pro-oxidant activity can be initiated through the reduction of transition metals by the this compound. For instance, the reduction of Fe(III) to Fe(II) can catalyze Fenton-like reactions, which in turn generate highly reactive hydroxyl radicals. rsc.orgresearchgate.net This metal-reducing capability is a key aspect of its potential to shift from an antioxidant to a pro-oxidant. nih.gov Studies have demonstrated that a complex of rosmarinic acid and iron can inactivate aconitase, an enzyme highly sensitive to oxidative stress, through an iron-dependent mechanism. nih.govsfu-kras.ru This inactivation is attributed to the generation of superoxide anions mediated by the rosmarinic acid/iron complex. nih.govsfu-kras.ru

Furthermore, the pro-oxidant risk of the this compound is particularly notable in the presence of superoxide anions, which can enhance the reduction of Fe(III) to Fe(II) complexes. rsc.orgresearchgate.net In contrast, in the presence of ascorbate (B8700270) anions as reducing agents, the this compound does not appear to enhance this reduction process. rsc.orgresearchgate.net This highlights the nuanced and context-dependent nature of the this compound's redox activity.

Interaction with Superoxide Anions and Ascorbate Anions

Superoxide Anions: The presence of superoxide anions can significantly amplify the pro-oxidant potential of the this compound. rsc.orgresearchgate.net Theoretical studies suggest that the pro-oxidant risk of the this compound becomes remarkable when superoxide anions are present. rsc.orgresearchgate.netresearchgate.net This is because the superoxide anion can act as a reducing agent for the Fe(III)-rosmarinate complex, facilitating the regeneration of Fe(II) and perpetuating the Fenton reaction cycle, leading to increased production of reactive oxygen species. rsc.orgresearchgate.net Experimental evidence supports this, showing that rosmarinic acid in the presence of iron leads to the generation of superoxide anions, which was confirmed by direct spectrophotometric determination. nih.govsfu-kras.ru This rosmarinic acid/iron-mediated production of superoxide was also implicated in the inactivation of aconitase. nih.govsfu-kras.ru

Ascorbate Anions: In contrast to its interaction with superoxide, the presence of ascorbate anions seems to mitigate the pro-oxidant activity of the this compound. rsc.orgresearchgate.net When ascorbate anions are the reducing agents, the this compound does not enhance the reduction of Fe(III) to Fe(II). rsc.orgresearchgate.net This suggests that in a biological environment rich in ascorbate, the potential for the this compound to act as a pro-oxidant may be diminished. Ascorbate itself is a potent antioxidant that can regenerate other antioxidants. mdpi.com

Table 1: Influence of Biochemical Context on this compound Redox Activity

| Condition | Interacting Species | Observed Effect on this compound | Outcome |

|---|---|---|---|

| Presence of Transition Metals (Fe³⁺) | This compound | Reduction of Fe³⁺ to Fe²⁺ | Pro-oxidant activity via Fenton-like reactions rsc.orgresearchgate.net |

| Presence of Superoxide Anions (O₂⁻) | Rosmarinate-Fe³⁺ Complex | Enhanced reduction of the complex | Amplified pro-oxidant risk rsc.orgresearchgate.netresearchgate.net |

| Presence of Ascorbate Anions | Rosmarinate-Fe³⁺ Complex | No enhancement of reduction | Mitigation of pro-oxidant activity rsc.orgresearchgate.net |

Advanced Analytical Methodologies for Rosmarinate Anion Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of the rosmarinate (B7790426) anion from complex matrices. Various chromatographic methods offer distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of the rosmarinate anion. phcogj.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separation. phcogj.comresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solution, often acidified with formic or orthophosphoric acid, and an organic solvent like acetonitrile (B52724) or methanol. phcogj.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 330 nm, which corresponds to the UV absorption maximum of rosmarinic acid. phcogj.comresearchgate.net

Anion exchange chromatography is another variant that separates molecules based on their net surface charge. bio-rad.com This technique uses a positively charged ion exchange resin that has an affinity for negatively charged molecules like the this compound. bio-rad.com By manipulating the pH of the buffer, the charge of the protein of interest can be controlled, allowing for its binding to the resin and subsequent separation from other components. bio-rad.com

The versatility of HPLC allows for its application in various sample types, from plant extracts to biological fluids. phcogj.comresearchgate.net Method validation is crucial to ensure the reliability of the results, encompassing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). phcogj.com

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | Reversed-phase C18 phcogj.com | Reversed-phase C18 researchgate.net |

| Mobile Phase | 0.1% formic acid and acetonitrile (isocratic) phcogj.com | Methanol/water with orthophosphoric acid (gradient) researchgate.net |

| Flow Rate | 0.5 mL/min phcogj.com | Not specified |

| Detection | 330 nm phcogj.com | Photodiode array detector researchgate.net |

| Linearity (r²) | 0.9933 phcogj.com | Not specified |

| Accuracy | 101.00 ± 6.43% phcogj.com | Not specified |

| Precision (CV) | 6.36% phcogj.com | Not specified |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and heightened sensitivity. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm) and operation at higher pressures. UHPLC is particularly advantageous for the analysis of complex samples containing a multitude of compounds. mdpi.com When coupled with mass spectrometry, UHPLC-MS provides a powerful tool for the comprehensive profiling of phytochemicals, including the this compound and its derivatives, in various extracts. mdpi.commdpi.com The rapid separation capabilities of UHPLC can significantly reduce analysis time, with many polyphenols being resolved within a short timeframe. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While the direct analysis of the non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without derivatization, GC-MS is a valuable tool for the analysis of volatile compounds that may be present alongside the this compound in plant extracts. d-nb.inforesearchgate.net For instance, GC-MS has been used to identify and compare the volatile constituents in different parts of plants known to contain rosmarinic acid. d-nb.info The analysis of degradation products of rosmarinic acid has also been performed using GC-MS, which aids in understanding its stability under various conditions. researchgate.net The process typically involves the extraction of volatile components, often by steam distillation, followed by separation on a GC column and identification based on their mass spectra. d-nb.info

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective method for the quantification of the this compound compared to HPLC. researchgate.netresearchgate.net This technique involves spotting the sample extract onto a TLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the amount of the this compound by measuring the absorbance of the spot at a specific wavelength using a densitometer. researchgate.netnih.gov The mobile phase often consists of a mixture of solvents like toluene, ethyl acetate, and formic acid. researchgate.net Validation of the method is essential to ensure its accuracy and precision. researchgate.net

Table 2: TLC-Densitometry Methods for this compound Quantification

| Parameter | Method 1 | Method 2 |

| Stationary Phase | TLC plates of silica (B1680970) gel 60 F254 nih.gov | HPTLC silica gel 60 F254 plates researchgate.net |

| Mobile Phase | Toluene/ethyl formate/formic acid (7:4:1 v/v/v) researchgate.net | Toluene, ethyl acetate, formic acid, and water (3:3:1:0.2 v/v/v/v) researchgate.net |

| Detection Wavelength | 330 nm researchgate.net | 366 nm (UV) researchgate.net |

| Linearity (r²) | Not specified | 0.99999 researchgate.net |

| Repeatability (CV) | Not specified | 0.93% researchgate.net |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of the this compound and for its quantification.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.govmdpi.com When coupled with a separation technique like HPLC or UHPLC, it becomes a highly sensitive and selective method for the analysis of the this compound in complex mixtures. mdpi.comunime.it

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further by allowing for the structural elucidation of compounds. wikipedia.org In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgchromatographyonline.com This fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for confirming its identity. For the this compound, which has a deprotonated molecular ion [M-H]⁻ at m/z 359, characteristic fragment ions can be observed in the MS/MS spectrum. mdpi.com For instance, a common fragment ion at m/z 179 is often observed, corresponding to the caffeic acid moiety. mdpi.com This technique is crucial for differentiating the this compound from other isomers or compounds with similar masses. mdpi.comnih.gov

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Negative Electrospray Ionization (ESI-) | 359.08 | 179.03 | mdpi.com |

| Positive Electrospray Ionization (ESI+) | 361.0918 | 163 | nih.gov |

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the structural elucidation and quantitative analysis of organic compounds. mdpi.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. mdpi.com

In the study of the this compound, NMR spectroscopy is instrumental for confirming its molecular structure. arjonline.orgresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, can be employed to unequivocally assign all the proton and carbon signals, thereby verifying the connectivity and stereochemistry of the molecule. arjonline.org

Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration of the this compound without the need for an identical analyte-specific reference standard. mdpi.com By comparing the integral of a specific signal from the this compound to that of a known amount of an internal standard, its concentration can be accurately calculated. mdpi.com

NMR Data for Rosmarinic Acid (the protonated form of the anion):

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (in CD₃OD) | See reference for detailed assignments arjonline.org |

| ¹³C NMR (in CD₃OD) | See reference for detailed assignments arjonline.org |

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions.

UV-Visible Spectrophotometry for Detection

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

The this compound exhibits characteristic absorption bands in the UV region, which can be utilized for its detection and quantification. researchgate.net A common method involves measuring the absorbance at its maximum wavelength (λmax). However, the selectivity of direct UV spectrophotometry can be limited in complex mixtures where other compounds may also absorb at similar wavelengths. To enhance selectivity, methods have been developed that involve the formation of a complex between the this compound and a metal ion, such as Zr⁴⁺, which results in a shift of the absorption maximum to a longer wavelength, reducing interferences. researchgate.net

Spectrophotometric Data for Rosmarinate Analysis:

| Method | λmax | Molar Absorptivity (ε) |

| Direct UV in Methanol | ~328 nm and ~290 nm researchgate.net | Not specified |

| Zirconium (IV) Complex | 362 nm researchgate.net | 2.66 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.net |

Other Advanced Analytical Techniques

Beyond the primary methods, other advanced analytical techniques offer complementary or alternative approaches for the analysis of the this compound.

Capillary Electrophoresis (CE) for Anion Analysis

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in a narrow-bore fused-silica capillary under the influence of a high electric field. It is particularly well-suited for the analysis of small ions and requires only minimal sample and buffer volumes. lcms.cz

For the analysis of the this compound, CE provides a rapid and efficient separation from other anions present in a sample. nih.gov The technique can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), for sensitive and selective detection. nih.gov The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, which can be optimized to achieve the desired resolution. nih.gov

Ion Chromatography (IC) for Organic Anion Measurement

Ion chromatography (IC) is a form of liquid chromatography that utilizes an ion-exchange resin to separate ions based on their affinity to the stationary phase. tudelft.nlinnovatechlabs.com It is a robust and reliable technique for the determination of a wide range of inorganic and organic anions in various sample matrices. unil.ch

In the context of this compound analysis, IC can be employed for its separation and quantification. tudelft.nl The system typically consists of an HPLC pump, an injection valve, a guard column, a separator column, a suppressor, and a conductivity detector. tudelft.nlinnovatechlabs.com The suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the detection for the analyte ions. tudelft.nl IC can be used for routine analysis of the this compound in samples where a high degree of separation from other ionic species is required. metrohm.comumces.edu

Method Development and Validation for Diverse Research Matrices

The accurate quantification of this compound in various biological and environmental samples is crucial for understanding its biosynthesis, pharmacological activities, and ecological roles. This necessitates the development and validation of robust analytical methods tailored to specific research matrices, including plant tissues and cell cultures.

Extraction Methodologies from Plant Tissues and Cell Cultures

The initial and one of the most critical steps in the analysis of this compound from plant materials and in vitro cultures is its efficient extraction from the complex matrix. The choice of extraction method significantly impacts the final yield and purity of the analyte. Various techniques, ranging from conventional solvent extraction to modern, technologically advanced methods, have been developed and optimized for this purpose.

Conventional solid-liquid extraction remains a fundamental technique. The selection of an appropriate solvent system is paramount. Aqueous-organic solutions, particularly those containing ethanol (B145695) or methanol, have been shown to be effective for extracting phenolic compounds like rosmarinic acid from Lamiaceae plants. researchgate.net For instance, a reflux extraction using 70% ethanol has been employed for extracting rosmarinic acid from Orthosiphon stamineus. mdpi.com

To enhance extraction efficiency and reduce extraction time and solvent consumption, several advanced methodologies have been investigated. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates mechanical stress, leading to cell disruption and enhanced release of intracellular components, including the this compound. scielo.org.mxnih.gov This method has been shown to be highly effective, with one study reporting a yield of 86.3 ± 4.1 mg of rosmarinic acid per gram of dry weight from Melissa officinalis under optimal conditions. researchgate.net The efficiency of UAE is influenced by several factors, including ultrasound frequency, power, extraction time, and solvent composition. nih.govmdpi.com For example, in the extraction from Plectranthus scutellarioides leaves, the highest yield was achieved using pure ethanol at an ultrasound frequency of 30 kHz for 45 minutes. mdpi.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix directly. nih.govmdpi.com This rapid and localized heating leads to the rupture of plant cells and subsequent release of the target compounds into the solvent. nih.gov MAE has been successfully applied for the extraction of rosmarinic acid from various plants, including Rosmarinus officinalis. nih.gov Optimization of parameters such as microwave power, irradiation time, and solvent composition is crucial for maximizing the extraction yield. nih.gov One study found that using a polyethylene (B3416737) glycol (PEG-400)-based MAE could efficiently extract rosmarinic acid from rosemary leaves in a very short time (20 seconds). nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.com Due to its non-polar nature, pure supercritical CO2 is not very efficient in extracting polar compounds like rosmarinic acid. mdpi.comresearchgate.net Therefore, a polar co-solvent, such as ethanol, is often added to the supercritical fluid to enhance its solvating power for the this compound. mdpi.comresearchgate.net The extraction efficiency in SFE is dependent on pressure, temperature, and the percentage of the co-solvent. mdpi.commdpi.com For instance, in the extraction from Rosmarinus officinalis, optimal conditions were found to be 150 bar pressure, 80°C temperature, and 15% ethanol as a co-solvent. mdpi.comcumbria.ac.uk

Solid-Phase Extraction (SPE) is often used as a clean-up and fractionation step after the initial extraction to isolate and concentrate the this compound from the crude extract. mdpi.comtaylors.edu.myresearchgate.netnih.gov This technique utilizes a solid sorbent, typically a reversed-phase material like C18, to retain the target compound while allowing interfering substances to pass through. mdpi.commdpi.comtaylors.edu.my The retained this compound can then be eluted with a suitable solvent system. For example, a C18 SPE cartridge has been used to increase the content of rosmarinic acid from 10% to 27% w/w from an Orthosiphon stamineus crude extract. taylors.edu.myresearchgate.net

Plant Tissue and Cell Cultures represent an alternative and controlled source for the production of this compound. nih.govresearchgate.netfao.orgnih.govfao.org Callus and cell suspension cultures of various plant species, including Coleus blumei and Salvia officinalis, have been shown to produce significant amounts of rosmarinic acid. nih.govfao.org Extraction from these cultures typically involves separating the cells from the culture medium followed by the application of the extraction methods described above. The production of rosmarinic acid in cell cultures can be influenced by the composition of the culture medium, highlighting the need for optimized culture and extraction protocols. nih.gov

Table 1: Comparison of Different Extraction Methods for Rosmarinic Acid

Table 2: Compound Names Mentioned in the Article

Computational Chemistry and Structure Activity Relationship Studies of the Rosmarinate Anion

Theoretical Modeling of Rosmarinate (B7790426) Anion Structure and Reactivity

Theoretical models are instrumental in understanding the geometry and reactive nature of the rosmarinate anion. These models allow for the prediction of its behavior in various chemical environments.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the this compound.

Researchers have utilized DFT calculations to optimize the geometrical structure of the this compound. mdpi.comresearchgate.net Common methods include the B3LYP functional combined with basis sets like 6-311+G(d,p). mdpi.comresearchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles of the anion in its ground state. semanticscholar.org For instance, upon deprotonation of the carboxylic acid group to form the this compound, significant changes in the bond lengths and angles of the carboxylate group are observed compared to the neutral rosmarinic acid molecule. researchgate.net

DFT is also employed to calculate thermochemical parameters that are crucial for understanding the antioxidant activity of the this compound. These parameters include bond dissociation energy (BDE), which relates to the hydrogen atom transfer (HAT) mechanism, and proton affinity (PA), which is relevant to the proton loss mechanism. Studies have shown that the BDEs of the phenolic hydroxyl groups are key indicators of the radical scavenging potential of the this compound.

Furthermore, DFT calculations at levels such as M05-2X/6-311++G(2df,2p) have been used to explore the reaction mechanisms of the this compound with free radicals like the hydroperoxyl radical (HOO•) and the methylperoxyl radical (CH3OO•). researchgate.net These studies investigate various antioxidant pathways, including formal hydrogen transfer (FHT), radical adduct formation (RAF), single electron transfer (SET), and proton loss (PL). researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311+G(d,p) | Optimized geometrical structures, atomic charges, dipole moments, energies, vibrational and NMR spectra. mdpi.comresearchgate.net |

| M05-2X | 6-311++G(2df,2p) | Free radical scavenging activities, thermochemical parameters (BDE, PA), reaction mechanisms (HAT, RAF). researchgate.net |

| B3LYP | 6-311G(d) | Scavenging activity against ROO• radicals. researchgate.net |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. nih.gov This technique has been applied to understand how the this compound interacts with other molecules, including proteins and lipid membranes. researchgate.net

For example, MD simulations can be used to investigate the binding of the this compound to proteins like bovine serum albumin (BSA). These simulations, often combined with molecular docking, can identify the specific binding sites and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. Such studies have shown that the this compound can bind to site-1 (subdomain IIA) of BSA.

MD simulations are also valuable for studying the interaction of the this compound with lipid bilayers, providing insights into its ability to penetrate cell membranes and exert its biological effects. Additionally, simulations can explore the behavior of the this compound in different solvent environments, which is crucial for understanding its reactivity in biological systems. researchgate.net The use of force fields like OPLS-AA and CL&P in software packages such as GROMACS allows for the modeling of these complex interactions. nih.gov

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis of the this compound

The electronic structure of the this compound dictates its chemical reactivity and is a key focus of computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.commdpi.com

For the this compound, the HOMO is primarily distributed over the catechol rings, particularly the ortho-hydroxyl groups. mdpi.com This indicates that these sites are the most likely to donate an electron or a hydrogen atom, which is consistent with the known antioxidant mechanisms of phenolic compounds. mdpi.com The LUMO, on the other hand, is generally spread across the conjugated system of the molecule. mdpi.com

The HOMO-LUMO energy gap (ΔE) is an important descriptor of chemical reactivity and stability. mdpi.commdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Computational studies have calculated the HOMO and LUMO energies and the resulting energy gap for the this compound. mdpi.com These values are then used to derive various reactivity descriptors, as shown in the table below. mdpi.com

Table 2: Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. mdpi.com |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. mdpi.commdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. mdpi.commdpi.com |

| Chemical Softness (s) | s = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a molecule. mdpi.commdpi.com |

| Electrophilicity (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. mdpi.com |

These descriptors provide a quantitative basis for comparing the reactivity of the this compound with other molecules and for understanding its structure-activity relationships. mdpi.com

When the this compound scavenges a free radical through a hydrogen or electron donation, it is converted into a radical itself. The stability of this newly formed radical is crucial for the antioxidant efficiency of the parent molecule. The distribution of the unpaired electron, known as the spin density, is a key factor in determining this stability. csic.es

DFT calculations are used to determine the spin density distribution in the radical forms of the this compound. These calculations reveal that the spin density is not localized on a single atom but is delocalized over the aromatic rings and the carboxylate group. This delocalization helps to stabilize the radical, making the this compound an effective antioxidant. The spin density is often found to be highest on the oxygen atoms of the catechol moieties from which the hydrogen atom was abstracted. This information is vital for understanding the subsequent reactions of the rosmarinate radical and for predicting which part of the molecule is most reactive.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Intermolecular Interactions Involving the this compound

The biological and chemical activity of the this compound is also governed by its interactions with surrounding molecules. These non-covalent interactions are critical in various contexts, from its solubility to its binding with biological targets.